molecular formula C11H16N2O4 B13223649 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B13223649
M. Wt: 240.26 g/mol
InChI Key: KVJAVNHHFPQJPU-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS 1955515-37-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole ring, a privileged structure in medicinal chemistry, substituted with a 2-methoxyethyl group at the nitrogen position and linked to a tetrahydrofuran (oxolane) ring bearing a carboxylic acid functional group . With a molecular formula of C11H16N2O4 and a molecular weight of 240.26 g/mol, this chiral building block is offered in a specific trans-isomer form (CAS 1820580-99-1), which is critical for stereoselective synthesis . The presence of both a hydrogen bond acceptor-rich heterocyclic system and a carboxylic acid group makes it a valuable intermediate for constructing more complex molecules. Its primary research application lies in its use as a key synthetic precursor in drug discovery efforts, particularly for the development of novel pharmaceutical candidates. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)

InChI Key

KVJAVNHHFPQJPU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazoles

Several methods exist for synthesizing pyrazoles, which can be adapted for creating 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid.

  • Condensation with Hydrazines: Pyrazoles can be synthesized through the condensation of α,β-unsaturated ketones with hydrazines.

    • For example, ethyltrifluoroacetoacetate can be condensed with triethyl orthoformate under acidic conditions. The resulting intermediate is then treated with phenylhydrazine in ethanol to yield the pyrazole product.
  • One-Pot Reactions: One-pot reactions provide an efficient way to synthesize pyrazoles.

    • Benzaldehyde, phenylhydrazine, and malononitrile can be reacted in the presence of a catalytic amount of sodium ascorbate in a mixture of ethanol and water to yield pyrazole.
  • Metal-Catalyzed Reactions: Metal catalysts can be employed in pyrazole synthesis.

    • Chalcone can be condensed with hydrazine hydrate using iron (III) phthalocyanine chloride as a catalyst to synthesize 3,5-disubstituted pyrazoles under mild reaction conditions.

Synthesis of N-alkyl-1H-pyrazole-5-carboxylates

N-alkyl-1H-pyrazole-5-carboxylates can be synthesized through a Michael reaction between hydrazine and \$$ \alpha,\beta \$$-unsaturated ketones.

  • N-Boc azetidine-3-carboxylic acid can be modified to a ketone, which is then reacted with NaOEt and diethyl oxalate to obtain the enolic form. This enolic form is cyclized with hydrazine hydrate in an ethanol/acidic system to produce the desired pyrazole.

Table 2.1: Optimization of reaction conditions for construction of pyrazole carboxylates 9 and 10

Entry Y Conditions 9, yield, % 10, yield, %
1 OH DIAD, PPh3, DCM, rt, 48 h 29 12
2 OMs Cs2CO3, DMF, 100 ºC, 5 h 12 46
3 I Cs2CO3, DMF, 100 ºC, 6 h 44 40
4 I Cs2CO3, DMF, MW, 40 ºC, 1 h 31 20
5 I K2CO3, DMF, 100 ºC, 6 h 34 41

Alternative Synthesis

An alternative approach involves starting from a 6-substituted-2-thiomethyl-pyrimidin-4-one, which is formed via condensation of a \$$ \beta \$$-keto-ester and thiourea, followed by methylation of the thiol. Reacting these intermediates with hydrazine hydrate in refluxing ethanol yields 2-hydrazinylpyrimidin-4(1H)-ones, which can be used for further structural exploration.

Reactions Involving Pyrazole-4-carboxylic acid

Pyrazole-4-carboxylic acid can be used as a building block for synthesizing more complex molecules.

  • For instance, it can be reacted with 4-(2-chloroethyl)morpholine and potassium carbonate in dimethylformamide to yield the corresponding morpholine derivative.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or other substituents can be replaced by different functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid); reflux conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

    Esterification: Ester compounds with the carboxylic acid group converted to ester functional groups.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be compared to analogs with variations in the pyrazole substituents or oxolane modifications. Below is a detailed analysis supported by data tables and research findings:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid C₁₀H₁₄N₂O₄ 226.23 2-Methoxyethyl (N1), oxolane-3-COOH -
2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₁₄H₁₄N₂O₃ 258.27 Phenyl (N1), oxolane-3-COOH 1513612-59-3
(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₉H₁₂N₂O₃ 196.21 Methyl (N1), oxolane-3-COOH Not provided
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C₈H₁₀N₂O₄S 230.24 Thiolan-dioxide (N1), methyl (C5) 926260-88-0
rac-(2R,3R)-2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid C₁₁H₁₆N₂O₃ 224.26 Isopropyl (N1), oxolane-3-COOH Not provided

Key Findings

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to the phenyl (logP ~1.8 vs. ~2.5) or isopropyl (logP ~1.5) analogs. Methoxyethyl groups are known to improve aqueous solubility, which is advantageous for bioavailability in drug candidates. Conversely, the thiolan-dioxide substituent in the analog from introduces a sulfone group, which may increase polarity but also metabolic stability.

Synthetic Utility: The phenyl-substituted analog (CAS 1513612-59-3) is commercially available with a purity specification, making it a practical intermediate for structure-activity relationship (SAR) studies. The absence of a CAS number for the target compound suggests it may be a novel or less-studied derivative, necessitating further characterization.

Biological Relevance :

  • Pyrazole-oxolane hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. The methoxyethyl group’s electron-donating properties may modulate binding affinity to ATP pockets in kinases, while the carboxylic acid group could facilitate salt bridge formation with lysine or arginine residues.

Biological Activity

The compound 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be represented as follows:

C12H15N3O4\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_4

This compound features a pyrazole ring, an oxolane moiety, and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has been explored in various contexts, primarily focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial effects against a range of bacterial strains. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL, respectively .

Anti-inflammatory Effects

Research has demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation .

Anticancer Properties

In vitro studies have revealed that 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) for these cell lines was determined to be approximately 226 µg/mL and 242.52 µg/mL, respectively .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Aryl Hydrocarbon Receptor (AhR) : Similar compounds have been shown to modulate AhR activity, which is involved in various biological processes including xenobiotic metabolism and immune response .
  • Cytochrome P450 Enzymes : The inhibition of cytochrome P450 enzymes by this compound suggests a pathway through which it may exert its anticancer effects by altering drug metabolism and detoxification processes .

Case Studies

Several case studies highlight the efficacy of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid in preclinical models:

  • Study on Bacterial Resistance : A study demonstrated that this compound significantly reduced bacterial load in murine models infected with MRSA, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
  • Cancer Cell Line Studies : In a comparative study involving multiple anticancer agents, the pyrazole derivative exhibited superior cytotoxicity against A549 cells compared to standard chemotherapy agents like cisplatin, indicating its potential as a novel therapeutic agent in oncology.

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